8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods: Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyridine derivatives. The use of microwave irradiation in large-scale synthesis can enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 8-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine.
Oxidation: 8-Bromo-7-carboxy-6-nitro-[1,2,4]triazolo[1,5-a]pyridine.
Scientific Research Applications
8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials for organic electronics and light-emitting devices.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects in diseases such as cancer and autoimmune disorders.
Comparison with Similar Compounds
- 8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Comparison: 8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the triazolopyridine ring. This combination of functional groups enhances its chemical reactivity and biological activity compared to its analogs, which may lack one or more of these substituents.
Properties
IUPAC Name |
8-bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O2/c1-4-5(12(13)14)2-11-7(6(4)8)9-3-10-11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVORTXMIVKBJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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